ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

Description

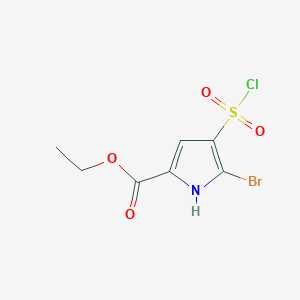

Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound featuring three distinct functional groups: a bromo substituent at position 5, a chlorosulfonyl group at position 4, and an ethyl ester at position 2. This compound’s structural complexity enables diverse reactivity, particularly in nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula |

C7H7BrClNO4S |

|---|---|

Molecular Weight |

316.56 g/mol |

IUPAC Name |

ethyl 5-bromo-4-chlorosulfonyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C7H7BrClNO4S/c1-2-14-7(11)4-3-5(6(8)10-4)15(9,12)13/h3,10H,2H2,1H3 |

InChI Key |

YQLGDQIYIKMTPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Pyrrole Synthesis

The synthesis often begins with ethyl 1H-pyrrole-2-carboxylate or related derivatives. Bromination at the 5-position is achieved using brominating agents such as molecular bromine or N-bromosuccinimide (NBS). For example, methyl 4-methyl-1H-pyrrole-3-carboxylate was brominated using N-bromosuccinimide to yield the corresponding 5-bromo derivative, demonstrating the feasibility of selective bromination on the pyrrole ring.

Bromination Step

The bromination step is critical to introduce the bromine substituent at the 5-position without affecting other sensitive groups.

Introduction of the Chlorosulfonyl Group

The chlorosulfonyl group (-SO2Cl) is introduced via chlorosulfonation, typically using chlorosulfonic acid or sulfuryl chloride. The reaction targets the 4-position on the pyrrole ring.

The chlorosulfonylation step must be carefully controlled to prevent overreaction or degradation of the pyrrole ring.

Representative Synthetic Procedure (Literature-Based)

A plausible synthetic sequence based on available literature and patent data is as follows:

Bromination : Ethyl 1H-pyrrole-2-carboxylate is treated with N-bromosuccinimide in dichloromethane at room temperature to selectively brominate the 5-position, yielding ethyl 5-bromo-1H-pyrrole-2-carboxylate.

Chlorosulfonylation : The brominated intermediate is reacted with chlorosulfonic acid in 1,2-dichloroethane at 0-5 °C to introduce the chlorosulfonyl group at the 4-position.

Workup and Purification : The reaction mixture is quenched with ice water, extracted, dried, and purified by recrystallization.

This method aligns with known electrophilic aromatic substitution chemistry on pyrrole derivatives and is supported by related compound syntheses.

Data Summary Table

Research Findings and Analysis

Selectivity and Regioselectivity : The bromination step using N-bromosuccinimide is mild and selective for the 5-position, avoiding polybromination or ring degradation. This is crucial for maintaining the integrity of the pyrrole ring.

Chlorosulfonylation Conditions : Chlorosulfonic acid is a strong electrophile; thus, the reaction temperature must be kept low (0-5 °C) to prevent over-chlorosulfonylation or ring sulfonation at undesired positions. Solvent choice such as 1,2-dichloroethane provides a suitable medium for the reaction.

Purification Challenges : The chlorosulfonyl group is reactive and sensitive to moisture, requiring careful handling during workup and purification to prevent hydrolysis.

Literature Gaps : Direct detailed experimental procedures specifically for this compound are limited in open literature; however, analogous pyrrole derivatives provide reliable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

- Chemistry Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate serves as a building block for synthesizing complex organic molecules.

- Biology This compound is useful in studying enzyme inhibition and protein-ligand interactions.

- Industry It is used in producing specialty chemicals and materials.

Chemical Reactions

This compound can undergo substitution, oxidation, reduction, and coupling reactions.

- Substitution Reactions The bromine and chlorosulfonyl groups can be replaced by other functional groups using appropriate reagents. For instance, sodium iodide or potassium fluoride can be used for halogen exchange reactions.

- Oxidation and Reduction The compound can be oxidized or reduced to yield different products using oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like lithium aluminum hydride or sodium borohydride.

- Coupling Reactions It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

The compound has potential biological activities. The structure-activity relationship (SAR) studies show that modifications on the pyrrole ring significantly influence the biological activity of the compounds. The introduction of electron-withdrawing groups can enhance antimicrobial potency while maintaining low cytotoxicity levels.

Antimicrobial Evaluation

Studies have shown that this compound has significant antimicrobial properties against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are ethyl pyrrole carboxylates with varying substituents. Key examples from literature include:

Key Differences:

- Substituent Effects : The target compound’s chlorosulfonyl group distinguishes it from analogs with methyl/propyl (electron-donating) or bromo (moderately electron-withdrawing) groups. This confers higher electrophilicity, particularly at the 4-position, enabling sulfonamide formation or nucleophilic aromatic substitution.

- Reactivity : Unlike the 2:3-bromo derivative in , which reacts with formaldehyde to form pyrromethanes, the chlorosulfonyl group may favor reactions with amines or alcohols to yield sulfonamides or sulfonate esters.

Electronic Properties and Reactivity

Using conceptual density functional theory (DFT), the electronic effects of substituents can be quantified:

- Electron-Withdrawing Groups (EWGs) : The chlorosulfonyl group significantly lowers electron density at the pyrrole ring, increasing global electrophilicity. This contrasts with methyl/propyl groups in compounds, which donate electrons and stabilize the ring .

- Local Softness/Hardness : The bromo and chlorosulfonyl groups create localized regions of high electrophilicity, making the compound more reactive toward soft nucleophiles (e.g., thiols) compared to harder analogs like ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate .

Physical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with bromo substituents (e.g., 2:3-bromo-derivative, m.p. 148°C) suggest that halogens increase crystallinity. The chlorosulfonyl group may further elevate melting points due to stronger intermolecular forces (dipole-dipole, hydrogen bonding) .

Reactivity Trends

- Bromination : Unlike the 5:5'-dibromo-pyrromethene in , the target compound’s bromine at position 5 may direct further electrophilic substitution to the 3-position, moderated by the chlorosulfonyl group’s meta-directing effects.

- Hydrolysis : The ethyl ester in all compounds is susceptible to hydrolysis, but the chlorosulfonyl group may accelerate this process under basic conditions due to enhanced leaving-group ability.

Comparative Electronic Parameters (DFT-Based)

| Parameter | Target Compound | Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate |

|---|---|---|

| Electronegativity (χ) | High (SO₂Cl dominance) | Moderate (Me/Pr dominance) |

| Global Hardness (η) | Low (soft electrophile) | Higher (harder electrophile) |

| Fukui Function (f⁻) at C-4 | Elevated | Negligible |

Biological Activity

Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBrClNOS. Its structure includes a pyrrole ring, which is known for its diverse biological activities. The presence of bromine and chlorosulfonyl groups contributes to its reactivity and potential interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in cancer progression and bacterial resistance.

- Antimicrobial Activity : Pyrrole derivatives often exhibit antimicrobial properties, making them potential candidates for treating infections.

- Anti-inflammatory Effects : Some studies suggest that pyrrole-based compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-tuberculosis | MIC < 0.016 μg/mL | |

| Cytotoxicity | IC50 > 64 μg/mL | |

| Enzyme inhibition | Targeting specific kinases |

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

Case Study 2: Anti-tuberculosis Activity

Research on pyrrole derivatives has shown that compounds structurally related to this compound exhibit potent anti-tuberculosis activity. One study reported that similar compounds had an MIC of less than 0.016 μg/mL against Mycobacterium tuberculosis, indicating a promising avenue for further exploration in tuberculosis treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the pyrrole ring significantly influence the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups enhances antimicrobial potency while maintaining low cytotoxicity levels.

Q & A

Q. How should conflicting data on reaction yields or biological activity be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.